![molecular formula C9H18N2O2 B2993565 tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel- CAS No. 1903834-83-2](/img/structure/B2993565.png)

tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

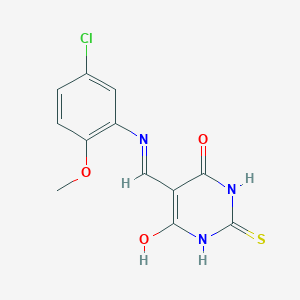

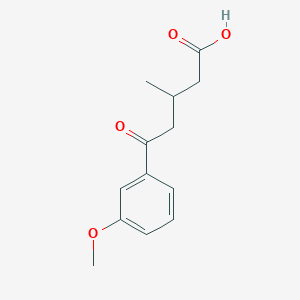

“tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-” is a chemical compound with the CAS Number: 1903834-83-2 . It has a molecular weight of 186.25 . The IUPAC name for this compound is tert-butyl ((1S,2R)-2-aminocyclobutyl)carbamate .

Molecular Structure Analysis

The InChI code for “tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-” is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-” is a solid at room temperature .Scientific Research Applications

Enantioselective Synthesis : The compound has been identified as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in establishing the relative substitution pattern critical for the synthesis of these analogues highlights its importance in the field of nucleoside chemistry (Ober et al., 2004).

Insecticide Analogues : Research has also focused on converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating the compound's versatility in synthesizing structurally complex and biologically active molecules (Brackmann et al., 2005).

Curtius Rearrangement : A mild and efficient one-pot Curtius rearrangement methodology has been developed, using the tert-butyl carbamate derivative for the synthesis of Boc-protected amines. This process is notable for its compatibility with a variety of substrates, providing access to protected amino acids and highlighting the adaptability of tert-butyl carbamates in synthetic organic chemistry (Lebel & Leogane, 2005).

Medicinal Chemistry : In medicinal chemistry, the tert-butyl group, including derivatives like tert-butyl carbamates, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research provides insights into how the incorporation of tert-butyl derivatives can influence drug design and optimization (Westphal et al., 2015).

Asymmetric Synthesis : The versatility of tert-butyl carbamates extends to the asymmetric synthesis of amines, where N-tert-butanesulfinyl imines, derived from tert-butyl carbamates, serve as intermediates. This methodology allows for the synthesis of a wide range of highly enantioenriched amines, demonstrating the compound's significant role in the development of chiral amines (Ellman et al., 2002).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVWCEYVNCWPKJ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)